2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide 2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 892419-50-0
VCID: VC4474198
InChI: InChI=1S/C27H23N3O4/c1-17-12-13-21(18(2)14-17)28-23(31)16-29-24-20-10-6-7-11-22(20)34-25(24)26(32)30(27(29)33)15-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,28,31)
SMILES: CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)OC5=CC=CC=C53)C
Molecular Formula: C27H23N3O4
Molecular Weight: 453.498

2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide

CAS No.: 892419-50-0

Cat. No.: VC4474198

Molecular Formula: C27H23N3O4

Molecular Weight: 453.498

* For research use only. Not for human or veterinary use.

2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide - 892419-50-0

Specification

CAS No. 892419-50-0
Molecular Formula C27H23N3O4
Molecular Weight 453.498
IUPAC Name 2-(3-benzyl-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(2,4-dimethylphenyl)acetamide
Standard InChI InChI=1S/C27H23N3O4/c1-17-12-13-21(18(2)14-17)28-23(31)16-29-24-20-10-6-7-11-22(20)34-25(24)26(32)30(27(29)33)15-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,28,31)
Standard InChI Key ORDNOUCFTDBIHP-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)OC5=CC=CC=C53)C

Introduction

The compound 2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethylphenyl)acetamide is a synthetic organic molecule with potential applications in medicinal chemistry and material science. It is characterized by a complex fused heterocyclic structure containing a benzofuran-pyrimidine core, which is functionalized with a benzyl group and an acetamide moiety attached to a 2,4-dimethylphenyl substituent.

Structural Features

The compound's structure can be dissected as follows:

  • A benzofuro[3,2-d]pyrimidine core, which combines benzofuran and pyrimidine functionalities.

  • A benzyl group attached at position 3 of the fused ring system.

  • A N-(2,4-dimethylphenyl)acetamide side chain, contributing to its hydrophobic and steric properties.

These structural features suggest potential biological activity due to the presence of heteroatoms (oxygen and nitrogen), aromatic systems, and functional groups that may interact with biological targets.

Synthesis

While specific synthesis routes for this compound are not detailed in available literature, general methods for synthesizing benzofuran-pyrimidine derivatives involve:

  • Cyclization reactions to form the benzofuran core.

  • Functionalization of the pyrimidine ring via amination or acylation.

  • Attachment of substituents such as benzyl groups and acetamide chains using standard organic transformations like Friedel–Crafts alkylation or amidation.

Research Gaps

Despite its promising structure:

  • No experimental data on its biological activity or toxicity is currently available.

  • Physicochemical properties such as solubility, stability, and reactivity remain unexplored.

  • Lack of crystallographic data limits understanding of its three-dimensional conformation.

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